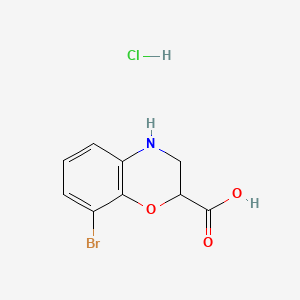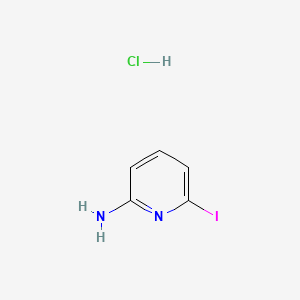
6-Iodopyridin-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodopyridin-2-amine hydrochloride is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodopyridin-2-amine hydrochloride typically involves the iodination of pyridin-2-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 6-position.
Industrial Production Methods: Industrial production of 6-iodopyridin-2-amine hydrochloride may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodopyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Azido, thiocyano, or other substituted pyridin-2-amines.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines or hydrazines.
Coupling Products: Biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
6-Iodopyridin-2-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-iodopyridin-2-amine hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand binding to specific molecular targets, influencing biological pathways. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the iodine atom and amine group can enhance its binding affinity and specificity for target molecules.
Comparación Con Compuestos Similares
Pyridin-2-amine: Lacks the iodine atom, resulting in different reactivity and applications.
6-Bromopyridin-2-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
2-Aminopyridine:
Uniqueness: 6-Iodopyridin-2-amine hydrochloride is unique due to the presence of both the iodine atom and the amine group, which confer distinct reactivity and potential for diverse applications. The iodine atom enhances its ability to participate in coupling reactions and other transformations, while the amine group provides opportunities for further functionalization and biological activity.
Propiedades
Fórmula molecular |
C5H6ClIN2 |
|---|---|
Peso molecular |
256.47 g/mol |
Nombre IUPAC |
6-iodopyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C5H5IN2.ClH/c6-4-2-1-3-5(7)8-4;/h1-3H,(H2,7,8);1H |
Clave InChI |
KHJLSRJJUCMCJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)I)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


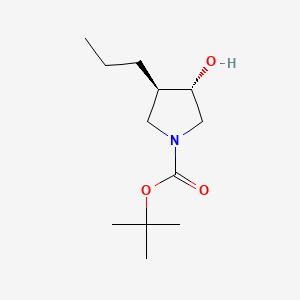
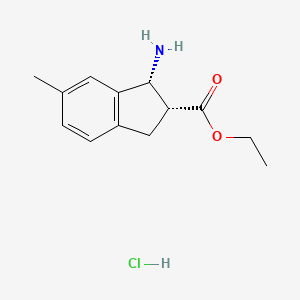
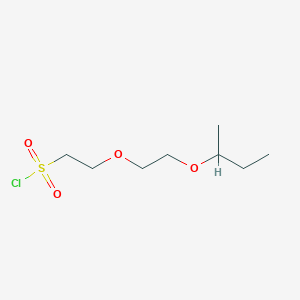
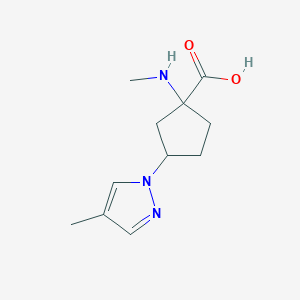
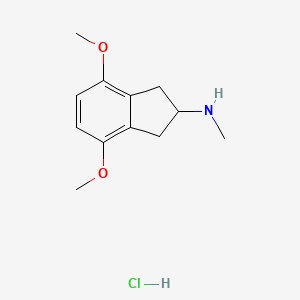
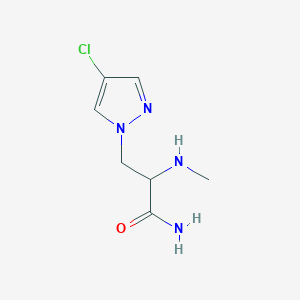

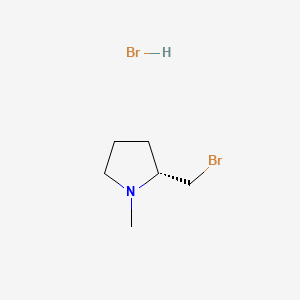


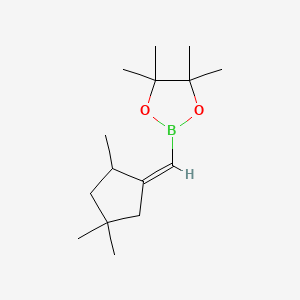
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)

